4-Ethyl-1,3-dihydro-2H-indol-2-one chemical properties
4-Ethyl-1,3-dihydro-2H-indol-2-one chemical properties
This guide details the chemical properties, synthesis, and reactivity of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole), a critical intermediate in medicinal chemistry and a known impurity of the dopamine agonist Ropinirole.
[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
4-Ethyl-1,3-dihydro-2H-indol-2-one is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidinone ring. It is structurally significant as a 4-substituted oxindole, a scaffold widely employed in kinase inhibitors (e.g., Sunitinib, Nintedanib) and CNS-active agents. In the pharmaceutical industry, it is primarily monitored as Ropinirole Impurity C .[1]
Core Chemical Data[12]
| Property | Value | Notes |
| IUPAC Name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |
| Common Synonyms | 4-Ethyl-2-oxindole; 4-Ethylindolin-2-one; Ropinirole Impurity C | |
| CAS Number | 954117-24-9 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Physical State | Solid | Typically off-white to pale yellow powder.[2][3][4] |
| Melting Point | ~150–160 °C (Estimated) | Experimental values for the specific 4-ethyl analog are rare in open literature; analogous 4-(2-bromoethyl)oxindole melts at 153–155 °C [1]. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water. |
| pKa | ~13 (Amide N-H) | Weakly acidic due to the lactam moiety. |
| LogP | 1.4 (Predicted) | Lipophilic, suitable for CNS penetration. |
Synthesis Protocols
The synthesis of 4-substituted oxindoles is synthetically challenging due to the directing effects on the benzene ring. The most robust and scalable route utilizes the Isatin Intermediate Method , starting from 3-ethylaniline. This approach avoids the regioselectivity issues common in direct alkylation.
Retrosynthetic Analysis
The target molecule is accessed via the reduction of 4-ethylisatin , which is constructed from 3-ethylaniline using the Sandmeyer isonitrosoacetanilide synthesis.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 4-Ethylisatin (Sandmeyer Route)
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Reagents: 3-Ethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Conc. Sulfuric acid.[5]
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Mechanism: Formation of an isonitrosoacetanilide followed by acid-mediated electrophilic aromatic cyclization.
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Isonitroso Formation: Dissolve 3-ethylaniline (1.0 eq) in water containing dilute HCl. Add hydroxylamine hydrochloride (3.0 eq) and sodium sulfate. Slowly add a solution of chloral hydrate (1.1 eq) while stirring vigorously. Heat to 55°C for 2 hours. Cool to precipitate the isonitrosoacetanilide intermediate. Filter and dry.
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Cyclization: Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid (70°C) with strong stirring (maintaining temp < 80°C). After addition, heat to 90°C for 30 minutes to complete ring closure.
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Isolation: Pour the reaction mixture onto crushed ice. The crude isatin precipitates as a red-orange solid.
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Note: This step produces a mixture of 4-ethylisatin (minor) and 6-ethylisatin (major). Separation is achieved via fractional crystallization from ethanol or column chromatography (4-ethyl isomer typically elutes first due to steric shielding of the carbonyl).
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Phase 2: Reduction to 4-Ethyl-2-oxindole (Wolff-Kishner Modification)
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Reagents: 4-Ethylisatin, Hydrazine hydrate (80%), Potassium Hydroxide (KOH), Ethylene glycol.
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Mechanism: Reduction of the C3-carbonyl group to a methylene group.
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Hydrazone Formation: Suspend 4-ethylisatin (10 mmol) in ethylene glycol (20 mL). Add hydrazine hydrate (30 mmol). Heat to 100°C for 1 hour. The red color of isatin disappears, forming the yellow hydrazone.
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Reduction: Add KOH pellets (40 mmol) to the mixture. Heat gradually to 180–190°C, allowing excess water and hydrazine to distill off. Reflux at this temperature for 3-4 hours until nitrogen evolution ceases.
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Workup: Cool the mixture, dilute with ice water, and acidify with dilute HCl to pH 2. Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from ethanol/hexane to yield 4-ethyl-1,3-dihydro-2H-indol-2-one as a pale solid.
Synthesis Pathway Diagram
Caption: Synthetic route from 3-ethylaniline to 4-ethyl-2-oxindole via the isatin intermediate.
Reactivity & Chemical Behavior[3][12][16]
The 4-ethyl-2-oxindole scaffold possesses three distinct reactive centers, making it a versatile building block.
C3-Position (Active Methylene)
The C3 protons are acidic (pKa ~18 in DMSO) due to the adjacent carbonyl and the aromatic ring.
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Knoevenagel Condensation: Reacts readily with aldehydes (R-CHO) in the presence of a base (piperidine) to form 3-alkylidene oxindoles . This is the primary route for synthesizing kinase inhibitors like Sunitinib.
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Steric Note: The 4-ethyl group provides steric bulk proximal to the C3 position, which may influence the E/Z selectivity of aldol condensations, often favoring the Z-isomer to minimize steric clash.
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-
Spiro-Cyclization: The C3 position participates in [3+2] cycloadditions with azomethine ylides to form spiro-oxindoles [2].
N1-Position (Amide Nitrogen)
The amide nitrogen can be alkylated or arylated.
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N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) and a base (NaH or K₂CO₃) yields N-substituted derivatives.
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Relevance: In Ropinirole synthesis, the nitrogen is part of the final pharmacophore; however, the 4-ethyl impurity typically lacks the N-substitution found in the drug.
Aromatic Substitution (C5/C7)
Electrophilic aromatic substitution occurs preferentially at the C5 position (para to the nitrogen) or C7, as the C4 position is blocked by the ethyl group.
Applications & Significance
Pharmaceutical Impurity Profiling
As Ropinirole Impurity C , this compound is a critical reference standard for Quality Control (QC) in drug manufacturing.
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Origin: It arises from the incomplete functionalization or degradation of the dipropylaminoethyl side chain precursor during Ropinirole synthesis.
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Detection: It is monitored using HPLC (High-Performance Liquid Chromatography). Its retention time differs from Ropinirole due to the lack of the basic amine side chain.
Kinase Inhibitor Scaffold
The 4-substituted oxindole core is a "privileged structure" in medicinal chemistry.
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Mechanism: 3-Alkylidene oxindoles bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).
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4-Substitution Effect: Substituents at the C4 position (like the ethyl group) project into the solvent-exposed region or specific hydrophobic pockets of the enzyme, modulating selectivity and solubility compared to unsubstituted analogs [3].
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Signal Word: Warning.
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Handling:
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Use essentially in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Store in a cool, dry place (2–8°C recommended for long-term reference standard stability).
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Disposal: Incineration as chemical waste containing nitrogen oxides.
References
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National Institutes of Health (NIH). (2023). 2-Oxindole and related heterocycles: synthetic methodologies. PubMed Central. Retrieved from [Link]
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PubChem. (2024).[2] Compound Summary: 4-Ethyl-1,3-dihydro-2H-indol-2-one.[1][2][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 4-Ethyl-1,3-dihydro-2H-indol-2-one (954117-24-9) for sale [vulcanchem.com]
- 2. 4-Ethyl-1,3-dihydro-2H-indol-2-one | C10H11NO | CID 23289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ropinirole | CAS#:91374-21-9 | Chemsrc [chemsrc.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid - Google Patents [patents.google.com]
- 6. chemdrug.com [chemdrug.com]
